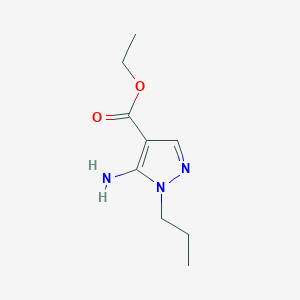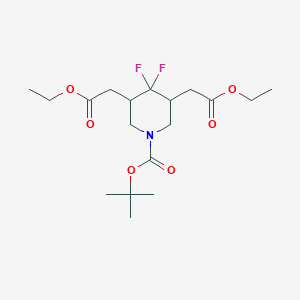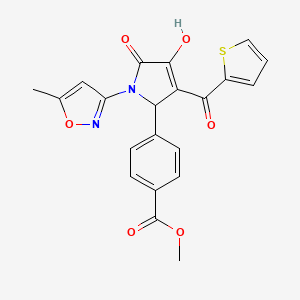
(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. It also has a morpholino group, which is a common motif in medicinal chemistry due to its polarity and ability to participate in hydrogen bonding .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the attachment of the morpholino group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. These features could lead to a variety of interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the morpholino group. Thiazoles are known to participate in a variety of chemical reactions, and the morpholino group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar morpholino group could make the compound more soluble in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Aplicaciones Científicas De Investigación
Structural and Synthetic Insights
A study by Galushchinskiy et al. (2017) explored the crystal structures of related (oxothiazolidin-2-ylidene)acetamides, which could provide foundational knowledge for understanding the structural properties of the target compound (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Research by Pişkin et al. (2020) on new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with Schiff base derivatives, showcases the synthetic routes and photophysical properties that could be relevant to the synthesis and application of the target compound in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Potential Applications
The work by Böck et al. (2021) on the protonation sites and hydrogen bonding in mono-hydrobromide salts of related N,4-diheteroaryl 2-aminothiazoles provides insights into the intermolecular interactions that could influence the biological activity and solubility of the target compound (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
A study on the synthesis of new derivatives containing a thiazoline-tetralin structure by Turan-Zitouni et al. (2018) evaluated their anticancer potency, providing a framework for assessing the biological activities of thiazole-containing compounds like the target molecule (Turan-Zitouni, Yurttaş, Tabbi, Akalın Çiftçi, Temel, & Kaplancıklı, 2018).
Lanzafame and Christopoulos (2004) investigated the interaction of a thiadiazole derivative with muscarinic acetylcholine receptors, providing a perspective on how similar structures might interact with biological targets, which could be relevant for understanding the pharmacological potential of the target compound (Lanzafame & Christopoulos, 2004).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(3-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.BrH/c1-16-7-8-20(17(2)13-16)23-22-25(24-9-11-27-12-10-24)21(15-28-22)18-5-4-6-19(14-18)26-3;/h4-8,13-15H,9-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYGOWFNTDYXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)OC)N4CCOCC4)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2779335.png)




![2-Propan-2-yl-1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2779343.png)


![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2779347.png)
![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2779348.png)



